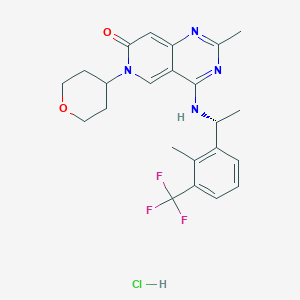
I-49 free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of I-49 free base involves multiple steps, starting with the preparation of the pyridopyrimidinone core. The key steps include:
Formation of the Pyridopyrimidinone Core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the benzylamino group and other substituents through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
I-49 free base undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under controlled conditions to achieve the desired substitutions.
Major Products
Scientific Research Applications
I-49 free base has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies related to cell signaling pathways, particularly those involving SOS1.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to abnormal cell signaling.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of I-49 free base involves the inhibition of SOS1, a key protein in the MAPK signaling pathway. By binding to SOS1, this compound disrupts the activation of downstream signaling molecules, ultimately affecting cell proliferation and survival. This makes it a valuable tool in studying and potentially treating diseases characterized by dysregulated cell signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidin-7(6H)-one derivatives: These compounds share a similar core structure but differ in their substituents.
Benzylamino substituted pyridopyrimidinones: These compounds have similar functional groups but may vary in their specific substitutions
Uniqueness
I-49 free base stands out due to its specific substitution pattern, which confers unique binding properties and inhibitory effects on SOS1. This makes it particularly valuable in research focused on the MAPK signaling pathway and related therapeutic applications .
Properties
Molecular Formula |
C23H26ClF3N4O2 |
|---|---|
Molecular Weight |
482.9 g/mol |
IUPAC Name |
2-methyl-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]-6-(oxan-4-yl)pyrido[4,3-d]pyrimidin-7-one;hydrochloride |
InChI |
InChI=1S/C23H25F3N4O2.ClH/c1-13-17(5-4-6-19(13)23(24,25)26)14(2)27-22-18-12-30(16-7-9-32-10-8-16)21(31)11-20(18)28-15(3)29-22;/h4-6,11-12,14,16H,7-10H2,1-3H3,(H,27,28,29);1H/t14-;/m1./s1 |
InChI Key |
IMTZSCITDWGIMI-PFEQFJNWSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=NC(=NC3=CC(=O)N(C=C32)C4CCOCC4)C.Cl |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=NC(=NC3=CC(=O)N(C=C32)C4CCOCC4)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B12461916.png)
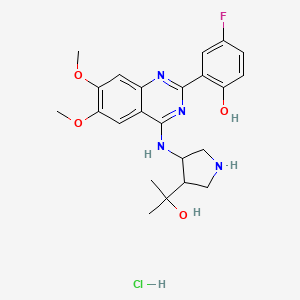
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12461930.png)
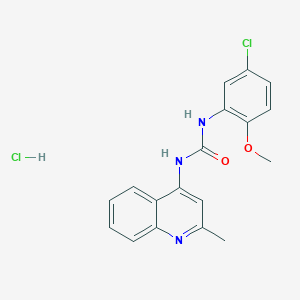
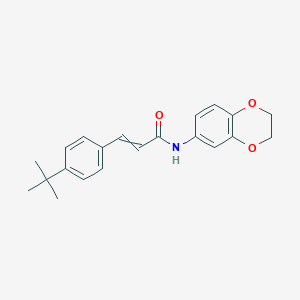
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12461959.png)

![2-[4-(dimethylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12461968.png)
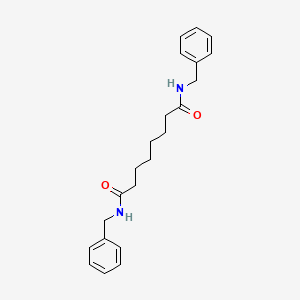
![N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B12461986.png)
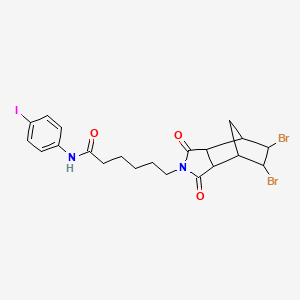
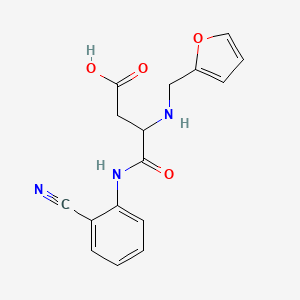

![ethyl 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462004.png)
